![molecular formula C19H17FN2O2S2 B2875964 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 878597-59-2](/img/structure/B2875964.png)

2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

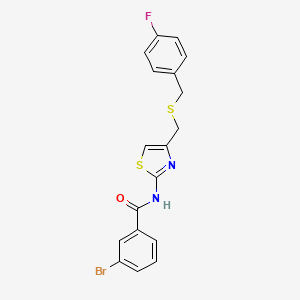

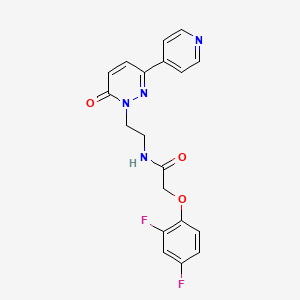

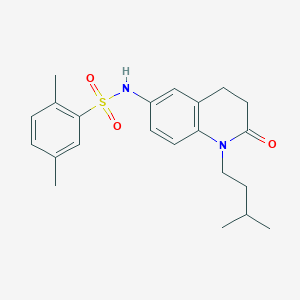

The compound “2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring system containing a sulfur atom and a nitrogen atom . Thiazole derivatives have a wide range of biological activities and are present in many drug categories .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a sulfanyl group attached to a fluorophenyl group, and an acetamide group attached to the nitrogen of the thiazole ring .科学的研究の応用

Antimicrobial Activity

Studies on related thiazole derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For example, derivatives similar in structure to the compound of interest have been synthesized and shown to possess activity against both Gram-negative and Gram-positive bacteria, as well as fungal organisms like Aspergillus niger and Candida albicans (Badiger et al., 2013). This suggests potential applications of the compound in developing new antimicrobial agents.

Cytotoxic and Anticancer Activity

Certain sulfonamide derivatives, with structural similarities to the compound , have shown promising cytotoxic activities against cancer cell lines, including breast and colon cancer models (Ghorab et al., 2015). This indicates the potential for research into novel cancer therapies utilizing related compound structures.

Glutaminase Inhibition and Anticancer Properties

The inhibition of kidney-type glutaminase (GLS), a promising target in cancer therapy, by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs demonstrates the therapeutic potential of thiazole derivatives in oncology (Shukla et al., 2012). These findings support the exploration of similar compounds for their anticancer efficacy and drug development.

Anticonvulsant Activity

Thiazole derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity, showing protection against picrotoxin-induced convulsion in some compounds (Farag et al., 2012). This suggests a potential research path for the development of new anticonvulsant drugs.

Neurochemical Modulation

Although the specific compound was not studied, modafinil, a structurally related compound, has been examined for its effects on dopamine, norepinephrine, and serotonin transporters, offering insights into neurochemical modulation and potential therapeutic applications for neuropsychiatric conditions (Madras et al., 2006).

作用機序

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to target key functional proteins in bacterial cell division

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it may affect pathways related to bacterial cell division

Pharmacokinetics

Information on its bioavailability, volume of distribution, metabolism, and route of elimination is currently unavailable . Future pharmacokinetic studies will provide valuable information about how this compound is processed in the body.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it may lead to the inhibition of bacterial cell division, resulting in the death of bacterial cells

Safety and Hazards

特性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S2/c1-12-18(13-3-7-15(24-2)8-4-13)22-19(26-12)21-17(23)11-25-16-9-5-14(20)6-10-16/h3-10H,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTKLSBCGNCVLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2875903.png)